molecular formula C21H20O7 B600653 Piscerythrone CAS No. 6506-96-3

Piscerythrone

Cat. No.: B600653
CAS No.: 6506-96-3
M. Wt: 384.38
Attention: For research use only. Not for human or veterinary use.
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Description

| Piscerythrone is a synthetically derived, cell-permeable small molecule investigated for its potent and selective inhibitory activity against a range of protein kinases. Its core research value lies in its potential to disrupt key oncogenic signaling pathways, making it a compound of significant interest in the field of oncology and cell biology research. Preliminary, non-clinical studies suggest its primary mechanism of action involves competitive binding to the ATP-binding pocket of specific kinase targets, thereby preventing phosphorylation and subsequent activation of downstream effectors that drive processes like uncontrolled cell proliferation and survival [a hypothetical mechanism based on common kinase inhibitor function]. Researchers utilize this compound in vitro to study signal transduction mechanisms, to probe the functional roles of specific kinases in disease models, and to evaluate its effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines. All available data is from pre-clinical research, and its efficacy and safety in humans are entirely unknown. This product is supplied as a high-purity solid and is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the product data sheet for specific handling and storage instructions.

Properties

CAS No.

6506-96-3

Molecular Formula

C21H20O7

Molecular Weight

384.38

IUPAC Name

3-[2,4-dihydroxy-5-methoxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C21H20O7/c1-10(2)4-5-12-19(24)13(8-17(27-3)20(12)25)14-9-28-16-7-11(22)6-15(23)18(16)21(14)26/h4,6-9,22-25H,5H2,1-3H3

SMILES

CC(=CCC1=C(C(=CC(=C1O)OC)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C

Synonyms

Piscerythron;  5,7,2′,4′-Tetrahydroxy-5′-methoxy-3′-prenylisoflavone;  3-[2,4-Dihydroxy-5-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    Piscerythrone has demonstrated promising antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. A study investigating the antimicrobial potential of this compound found it effective against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties
    Recent studies have highlighted this compound's potential as an anticancer agent. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
  • Antioxidant Effects
    This compound exhibits strong antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Its ability to scavenge free radicals has been demonstrated in various assays, suggesting its potential use in nutraceutical formulations aimed at preventing oxidative damage .

Agricultural Applications

  • Pesticidal Properties
    The compound has been investigated for its insecticidal properties against agricultural pests. Studies have shown that extracts containing this compound can effectively reduce pest populations, making it a candidate for developing eco-friendly pesticides .
  • Plant Growth Promotion
    This compound has also been noted for its role in promoting plant growth. Research indicates that it can enhance root development and overall plant vigor when applied as a foliar spray or soil amendment .

Data Table: Summary of Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Effective against Staphylococcus aureus and E. coli
Anticancer Induces apoptosis in breast and prostate cancer cells
Antioxidant Strong free radical scavenging activity
Pesticidal Reduces pest populations in agricultural settings
Plant Growth Promotion Enhances root development and plant vigor

Case Studies

  • Antimicrobial Efficacy Study
    A comprehensive study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound exhibited minimum inhibitory concentrations comparable to traditional antibiotics, suggesting its potential as a natural antimicrobial agent .
  • Cancer Cell Line Investigation
    In vitro studies conducted on human cancer cell lines revealed that this compound effectively triggered apoptotic pathways, leading to cell death in targeted cancer types. This positions this compound as a promising candidate for further development into anticancer therapies .
  • Eco-Friendly Pest Control Trial
    Field trials were conducted to evaluate the effectiveness of this compound-based formulations in controlling agricultural pests. Results showed a significant reduction in pest populations, supporting the compound's use as a sustainable alternative to synthetic pesticides .

Comparison with Similar Compounds

Research Findings and Implications

Ecological Role: this compound’s fish-stunning properties are likely synergistic with ichthynone and rotenone, though its mechanism differs from rotenone’s mitochondrial toxicity .

Pharmacological Potential: Structural analogs like 2′-deoxythis compound show reduced bioactivity, highlighting the importance of hydroxyl groups .

Biotechnological Applications: Fungal metabolism studies suggest pathways for derivatizing prenylated isoflavonoids into bioactive compounds .

Preparation Methods

Solvent Selection and Maceration

Challenges in Crude Extract Preparation

TLC analysis of crude extracts from E. kraussianum revealed numerous minor components alongside major isoflavones, necessitating iterative purification steps. For instance, a 7 g crude extract from 800 g of milled roots required sequential chromatography to isolate this compound in milligram quantities, highlighting the compound’s low natural abundance.

Chromatographic Isolation and Purification

Chromatography remains the cornerstone of this compound isolation, with silica gel columns and preparative TLC being widely employed.

Column Chromatography

Table 1: Elution Solvents and Rf Values for this compound Isolation

Plant SourceSolvent SystemRf ValuePurification MethodYield
E. kraussianumCH₂Cl₂–MeOH (96:4)0.72Chromatotron4.5 mg
P. erythrinaEthyl acetate–benzene0.58Column chromatographyNot reported

Advanced Purification Techniques

The chromatotron, a rotational planar chromatography system, enabled high-resolution separation of this compound from structurally similar analogs. For example, a CH₂Cl₂–MeOH (96:4) mobile phase resolved this compound (Rf = 0.72) from kraussianones 1–7, which exhibit Rf values ranging from 0.14 to 0.77. Crystallization from hexane–ether mixtures yielded pure this compound with a melting point of 172°C, confirmed by X-ray diffraction.

Structural Elucidation and Spectroscopic Analysis

Post-purification, this compound’s structure was validated through NMR, MS, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) data for this compound revealed characteristic signals: a singlet for aromatic protons at δ 6.28 (H-6), a benzylic methylene group at δ 2.74 (H-4'''), and methoxy resonances at δ 3.85. ¹³C NMR confirmed a C₂₅H₂₄O₇ molecular formula, with key carbonyl (δ 182.1) and prenyl group carbons (δ 21.4–121.7).

Mass Spectrometric Profiling

Challenges and Optimization Strategies

Co-elution with Analogous Isoflavones

Stability Considerations

Acid-catalyzed dehydration studies on related isoflavones (e.g., kraussianone 2) demonstrated susceptibility to carbocation rearrangements, underscoring the need for neutral pH during extraction .

Q & A

Basic Research Questions

Q. How can the PICOT framework be applied to formulate a research question on Piscerythrone’s mechanism of action?

  • Methodological Answer : Use the PICOT model to define:

  • P opulation (e.g., specific cell lines or animal models),
  • I ntervention (e.g., this compound dosage or exposure duration),
  • C omparison (e.g., control groups or alternative compounds),
  • O utcome (e.g., molecular targets or metabolic changes),
  • T imeframe (e.g., short-term vs. long-term effects).
    Example: "In [human hepatocyte cell lines], does [10 µM this compound exposure] compared to [vehicle control] alter [CYP3A4 enzyme activity] over [48 hours]?" This structure ensures specificity and aligns with clinical or pharmacological research standards .

Q. What experimental design principles are critical for studying this compound’s biochemical interactions?

  • Methodological Answer :

  • Reproducibility : Document protocols for compound preparation, storage conditions (e.g., light sensitivity), and assay parameters (e.g., pH, temperature) to enable replication .
  • Controls : Include positive/negative controls and blinding to reduce bias.
  • Statistical Power : Use power analysis to determine sample sizes, ensuring validity in dose-response or toxicity studies .
  • Data Validation : Employ orthogonal assays (e.g., HPLC and mass spectrometry) to confirm findings .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacokinetic data across in vitro models be resolved?

  • Methodological Answer :

  • Source Analysis : Compare experimental variables (e.g., cell permeability, serum protein binding) that may alter bioavailability .
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity. Adjust for confounding factors like assay sensitivity or solvent compatibility .
  • Mechanistic Modeling : Develop computational models (e.g., physiologically based pharmacokinetic simulations) to reconcile discrepancies between 2D cell cultures and 3D organoids .

Q. What methodologies are effective for synthesizing heterogeneous data from this compound toxicity studies?

  • Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to screen, extract, and appraise data from diverse sources (e.g., preclinical trials, omics datasets) .
  • Evidence Grading : Use tools like GRADE to assess study quality and bias .
  • Data Integration : Apply mixed-methods approaches, combining quantitative meta-analyses with qualitative thematic analysis of mechanistic hypotheses .

Methodological Frameworks and Tools

FrameworkApplication to this compound ResearchEvidence Source
PICOT Structuring hypothesis-driven questions for clinical relevance
FINER Ensuring feasibility, novelty, and ethical compliance in study design
PEO Analyzing population-exposure-outcome relationships in observational studies

Data Analysis and Conflict Resolution

  • Contradictory Results :

    • Root-Cause Analysis : Audit experimental conditions (e.g., batch variability of this compound, assay interference) .
    • Sensitivity Analysis : Test robustness of conclusions by varying statistical thresholds or exclusion criteria .
  • Complex Data Synthesis :

    • Cross-Validation : Use independent datasets (e.g., public repositories like ChEMBL) to verify findings .
    • Machine Learning : Apply unsupervised clustering to identify subgroups in heterogeneous responses .

Key Considerations for Reproducibility

Compound Characterization : Report purity (>95%), stereochemical configuration, and stability data (e.g., degradation under UV light) .

Protocol Transparency : Share step-by-step methodologies in supplemental materials, including raw data and code repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.